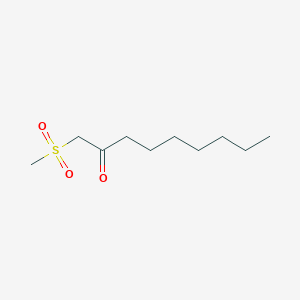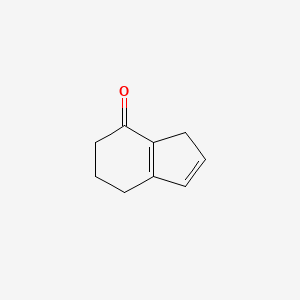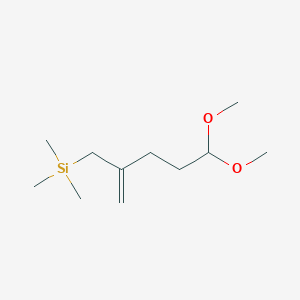
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethoxy-2-pentyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the methylidene group, converting it to a single bond and forming a saturated compound.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Material Science: It can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry:
Coatings and Sealants: The compound can be used in the formulation of coatings and sealants due to its hydrophobic properties.
Adhesives: It can be incorporated into adhesive formulations to enhance their performance.
作用机制
The mechanism of action of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can interact with nucleophilic sites, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and stability in different environments.
相似化合物的比较
Similar Compounds:
- (5,5-Dimethoxy-1-pentyn-1-yl)trimethylsilane
- (5,5-Dimethoxy-2-nitrobenzyl alcohol)
- (2,5-Dimethoxy-4-methylamphetamine)
Comparison:
- Structural Differences: While these compounds share some functional groups, their overall structures and properties can vary significantly.
- Reactivity: The presence of different functional groups can influence the reactivity and applications of these compounds.
- Applications: Each compound has unique applications based on its structure and properties, making (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane distinct in its potential uses.
属性
| 105941-69-3 | |
分子式 |
C11H24O2Si |
分子量 |
216.39 g/mol |
IUPAC 名称 |
(5,5-dimethoxy-2-methylidenepentyl)-trimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-10(9-14(4,5)6)7-8-11(12-2)13-3/h11H,1,7-9H2,2-6H3 |
InChI 键 |
ZTHWMQPILWUTTJ-UHFFFAOYSA-N |
规范 SMILES |
COC(CCC(=C)C[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
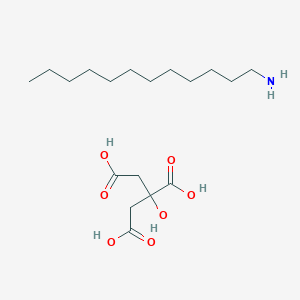

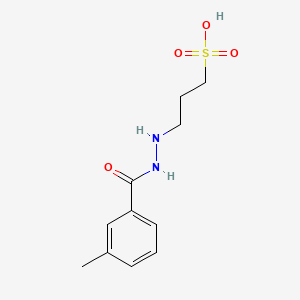
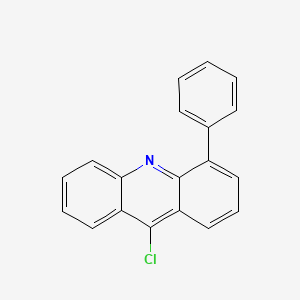
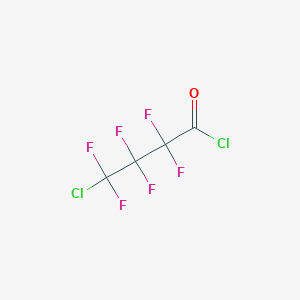

![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
